Calanolide A

概要

説明

カラノライド Aは、マレーシアの熱帯雨林に生育する樹木、Calophyllum lanigerum var. austrocoriaceumの葉と小枝から単離された天然化合物です . カラノライド Aは、非ヌクレオシド逆転写酵素阻害剤(NNRTI)であり、顕著な抗HIV-1活性を持っています . この化合物は、特にHIV/AIDSの治療における潜在的な治療用途のために注目を集めています .

準備方法

カラノライド Aの調製には、天然抽出法と合成法の両方が含まれます。 当初は、Calophyllum lanigerumから抽出されました . 原材料の希少性と収量の低さから、全合成法が開発されました。 このような方法の1つは、キラルHPLCシステムまたは酵素的アシル化と加水分解を用いた(±)-カラノライド Aを光学的に活性な形態に分解することです . 工業生産方法は、これらの合成ルートを最適化することに重点を置いて、化合物の安定したスケーラブルな供給を確保しています .

化学反応の分析

カラノライド Aは、酸化、還元、置換などの様々な化学反応を起こします。 これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤や水素化ホウ素ナトリウムなどの還元剤が含まれます . これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、カラノライド Aの酸化は、ヒドロキシル化誘導体の形成につながる可能性がありますが、還元は脱ヒドロキシル化生成物を生じさせる可能性があります .

科学研究用途

カラノライド Aは、その科学研究用途について広範に研究されています。 化学において、ピラノクマリンの合成と反応性の研究のためのモデル化合物として役立ちます . 生物学と医学では、主な用途は抗HIV剤です。 HIV-1の逆転写酵素を阻害し、ウイルス複製を阻止します . さらに、カラノライド Aは、抗癌、抗菌、抗寄生虫特性を示す可能性があります . 業界では、様々な疾患に対する新しい治療薬の開発における潜在的な用途が検討されています .

科学的研究の応用

Calanolide A has been extensively studied for its scientific research applications. In chemistry, it serves as a model compound for studying the synthesis and reactivity of pyranocoumarins . In biology and medicine, its primary application is as an anti-HIV agent. It inhibits the reverse transcriptase enzyme of HIV-1, preventing viral replication . Additionally, this compound has shown potential anticancer, antimicrobial, and antiparasitic properties . In the industry, it is being explored for its potential use in developing new therapeutic agents for various diseases .

作用機序

類似化合物との比較

生物活性

Calanolide A, a non-nucleoside reverse transcriptase inhibitor (NNRTI) derived from the tropical tree Calophyllum lanigerum, has garnered attention for its potential therapeutic applications, particularly in the treatment of HIV-1 and tuberculosis. This article explores the biological activity of this compound, focusing on its mechanisms of action, safety profile, pharmacokinetics, and emerging research findings.

This compound exhibits a unique mechanism of action as an NNRTI. Unlike other NNRTIs, it can bind to two distinct sites on the HIV reverse transcriptase enzyme:

- Active site : Similar to other NNRTIs.

- Foscarnet binding site : Allows for a different mode of inhibition.

This dual binding capability enables this compound to maintain efficacy against strains of HIV that have developed resistance to other NNRTIs. It has shown effectiveness against both common mutations associated with NNRTI resistance (K103N and Y181C) and is active against strains resistant to traditional therapies like nevirapine .

Antiviral Activity

This compound has demonstrated significant antiviral activity against various HIV-1 strains. In vitro studies indicated that its 50% effective concentration (EC50) ranged from 0.02 to 0.5 μM, with no activity detected against HIV-2 or simian immunodeficiency virus (SIV) . The compound's ability to inhibit HIV-1 reverse transcriptase through a complex mechanism involving two binding sites is particularly notable .

Table 1: Antiviral Activity of this compound

| Strain Type | EC50 (μM) | Resistance |

|---|---|---|

| Syncytium-inducing | 0.02 - 0.5 | Effective |

| Non-syncytium-inducing | 0.02 - 0.5 | Effective |

| HIV-2 | Not effective | N/A |

| SIV | Not effective | N/A |

Safety Profile and Pharmacokinetics

A Phase I clinical trial assessed the safety and pharmacokinetics of this compound in healthy volunteers. The study involved four cohorts receiving escalating doses (200, 400, 600, and 800 mg). The results indicated:

- Minimal toxicity with adverse events primarily consisting of dizziness, taste perversion, headache, and nausea.

- A terminal-phase half-life () of approximately 20 hours at the highest dose.

- Rapid absorption with maximum plasma concentrations (Cmax) occurring between 2.4 and 5.2 hours post-dosing .

Table 2: Pharmacokinetic Parameters of this compound

| Dose (mg) | Cmax (ng/mL) | Tmax (h) | Half-Life (h) |

|---|---|---|---|

| 200 | Variable | 2.4 - 5.2 | Not determined |

| 400 | Variable | 2.4 - 5.2 | Not determined |

| 600 | Variable | 2.4 - 5.2 | Not determined |

| 800 | Higher than expected | ~20 | ~20 |

Antitubercular Activity

In addition to its antiviral properties, this compound has shown promise against tuberculosis (TB). Research indicates that it is effective against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis, comparable in efficacy to isoniazid .

Table 3: Antitubercular Activity of this compound

| Strain Type | Activity |

|---|---|

| Drug-susceptible | Effective |

| Drug-resistant | Effective |

Case Studies and Research Findings

Recent studies have expanded the understanding of this compound's biological activities beyond antiviral effects:

- Antiproliferative Effects : In vitro studies have demonstrated that this compound inhibits tumor promotion by blocking TPA-induced activation in Raji cell lines, suggesting potential anticancer properties .

- Synergistic Effects : When combined with other antiretroviral drugs, such as nevirapine, this compound has shown synergistic effects, enhancing overall antiviral efficacy .

- Metabolism Studies : Ongoing research into the metabolism of this compound derivatives aims to identify analogs with improved potency against HIV-1 while minimizing side effects .

特性

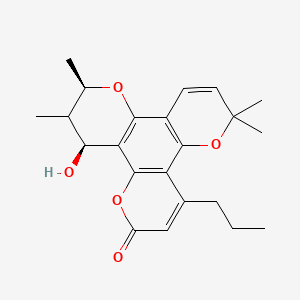

IUPAC Name |

(16R,17S,18S)-18-hydroxy-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O5/c1-6-7-13-10-15(23)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(24)11(2)12(3)25-19/h8-12,18,24H,6-7H2,1-5H3/t11-,12-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDRYBLTWYFCFV-FMTVUPSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2[C@H]([C@@H]([C@H](O4)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601316787 | |

| Record name | (+)-Calanolide A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Viral life-cycle studies indicate that calanolide A acts early in the infection process, similar to the known HIV reverse transcriptase (RT) inhibitor 2', 3'-dideoxycytidine. In enzyme inhibition assays, calanolide A potently and selectively inhibits recombinant HIV type 1 RT but not cellular DNA polymerases or HIV type 2 RT within the concentration range tested. | |

| Record name | Calanolide A | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04886 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

142632-32-4 | |

| Record name | (+)-Calanolide A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142632-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calanolide A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142632324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calanolide A | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04886 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (+)-Calanolide A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CALANOLIDE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5A9TQN46W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。